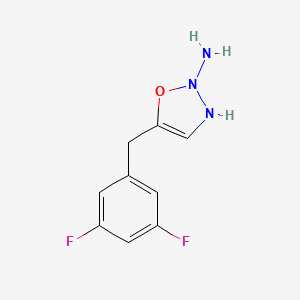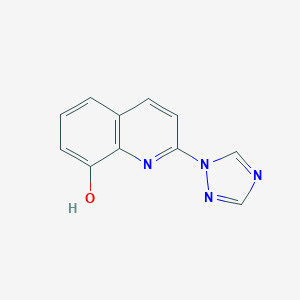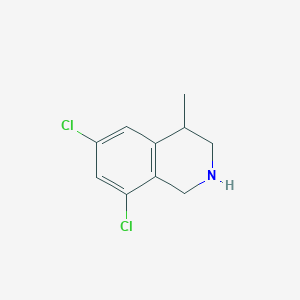
5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine: is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorobenzyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine typically involves the reaction of 3,5-difluorobenzyl bromide with an appropriate oxadiazole precursor. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the difluorobenzyl group. Common reagents include sodium azide and potassium thiocyanate.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide and sodium borohydride.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Major Products:
Substitution: Formation of azide or thiocyanate derivatives.
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its unique chemical properties allow it to interact with biological molecules in a specific manner, making it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine involves its interaction with specific molecular targets. The difluorobenzyl group enhances its binding affinity to certain enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
- 3,5-Difluorobenzyl bromide
- 3,5-Difluorobenzyl chloride
- 3,5-Difluorobenzyl mercaptan
Comparison:
- 3,5-Difluorobenzyl bromide and 3,5-Difluorobenzyl chloride are similar in structure but differ in their reactivity due to the presence of different halogen atoms. Bromides are generally more reactive in nucleophilic substitution reactions compared to chlorides.
- 3,5-Difluorobenzyl mercaptan contains a thiol group instead of an oxadiazole ring, which imparts different chemical properties and reactivity. Thiols are known for their ability to form strong bonds with metals, making them useful in metal-binding applications.
The uniqueness of 5-(3,5-Difluorobenzyl)-1,2,3-oxadiazol-2(3H)-amine lies in its oxadiazole ring, which provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H9F2N3O |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
5-[(3,5-difluorophenyl)methyl]-3H-oxadiazol-2-amine |
InChI |
InChI=1S/C9H9F2N3O/c10-7-1-6(2-8(11)4-7)3-9-5-13-14(12)15-9/h1-2,4-5,13H,3,12H2 |
InChI Key |
OATWGNVURBPYCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC2=CNN(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1'-Ethylspiro[indoline-3,2'-pyrrolidin]-2-one](/img/structure/B11890023.png)


![2,3-Dimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11890035.png)
![1',3-Dimethyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B11890040.png)



![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)ethanone](/img/structure/B11890071.png)



